3-Propoxypyrazin-2-amine
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Overview
Description
3-Propoxypyrazin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7H11N3O. It is characterized by a pyrazine ring substituted with a propoxy group at the 3-position and an amino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxypyrazin-2-amine typically involves the reaction of 2-chloropyrazine with propanol in the presence of a base, followed by amination. The reaction conditions often include:
Base: Sodium or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures around 80-100°C
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Propoxypyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Nitroso- or nitro-pyrazine derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various alkyl or aryl substituted pyrazine derivatives
Scientific Research Applications
3-Propoxypyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Propoxypyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cellular processes .
Comparison with Similar Compounds
- 3-Chloropyrazine-2-carboxamide
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: 3-Propoxypyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Biological Activity
3-Propoxypyrazin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on cancer cells, antibacterial properties, and other pharmacological implications based on diverse research findings.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with a propoxy group and an amino group. This structure is significant as it may influence the compound's interaction with biological targets.
Table 1: Anticancer Activity of Related Pyrazine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Pyrazine Derivative A | MCF-7 (Breast) | 1.25 |
Pyrazine Derivative B | HeLa (Cervical) | 1.03 |
Pyrazine Derivative C | HepG2 (Liver) | 12.21 |
These findings suggest that the biological activity of this compound could be explored further in anticancer research, particularly against breast and liver cancer cell lines.
Antibacterial Activity
The antibacterial potential of this compound has not been extensively documented; however, related compounds in the pyrazine class have shown effectiveness against Gram-positive bacteria, including multidrug-resistant strains.
Table 2: Antibacterial Activity of Pyrazine Derivatives
Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pyrazine Derivative D | MRSA | 4 µg/mL |
Pyrazine Derivative E | Staphylococcus aureus | 8 µg/mL |
These results indicate that further research into the antibacterial properties of this compound could yield valuable insights for developing new antibacterial agents.
The mechanism by which pyrazine derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell survival. For example, compounds targeting the PI3K/mTOR pathway have shown promise in anticancer applications by disrupting cellular growth signals.
Case Studies
- Cytotoxicity Assessment : A study involving a series of pyrazine derivatives showed varying degrees of cytotoxicity against different cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity.
- Antimicrobial Testing : Another investigation focused on the antibacterial activity of synthetic pyrazines against resistant bacterial strains revealed that certain modifications led to improved efficacy, suggesting that similar approaches could be applied to this compound.
Properties
IUPAC Name |
3-propoxypyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-5-11-7-6(8)9-3-4-10-7/h3-4H,2,5H2,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVHDWASRWQFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=CN=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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